3-[(Tributylstannyl)methoxy]-1-propanamine 3-[(Tributylstannyl)methoxy]-1-propanamine
Brand Name: Vulcanchem
CAS No.: 1577233-70-5
VCID: VC6613002
InChI: InChI=1S/C4H10NO.3C4H9.Sn/c1-6-4-2-3-5;3*1-3-4-2;/h1-5H2;3*1,3-4H2,2H3;
SMILES: CCCC[Sn](CCCC)(CCCC)COCCCN
Molecular Formula: C16H37NOSn
Molecular Weight: 378.188

3-[(Tributylstannyl)methoxy]-1-propanamine

CAS No.: 1577233-70-5

Cat. No.: VC6613002

Molecular Formula: C16H37NOSn

Molecular Weight: 378.188

* For research use only. Not for human or veterinary use.

3-[(Tributylstannyl)methoxy]-1-propanamine - 1577233-70-5

Specification

CAS No. 1577233-70-5
Molecular Formula C16H37NOSn
Molecular Weight 378.188
IUPAC Name 3-(tributylstannylmethoxy)propan-1-amine
Standard InChI InChI=1S/C4H10NO.3C4H9.Sn/c1-6-4-2-3-5;3*1-3-4-2;/h1-5H2;3*1,3-4H2,2H3;
Standard InChI Key MFLUZZMSFDSMIZ-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)(CCCC)COCCCN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

3-[(Tributylstannyl)methoxy]-1-propanamine features a linear propane backbone with three distinct functional groups:

  • A tributylstannyl (Sn(C₄H₉)₃) moiety attached via a methoxy (-O-) bridge at the C3 position.

  • A primary amine (-NH₂) group at the terminal C1 position .

This configuration, represented by the IUPAC name 3-[(tributylstannyl)methoxy]-1-propanamine, underscores its hybrid organometallic-organic nature. The tributyltin group confers electrophilic character to the adjacent methoxy oxygen, while the amine serves as a nucleophilic site for intramolecular cyclization .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight378.18 g/mol
Density1.102 g/cm³ at 25°C
Boiling Point387.6 ± 48.0°C (760 mmHg)
Flash Point188.2 ± 29.6°C
GHS Hazard CodesGHS06 (Toxicity), GHS09 (Environmental Hazard)

Synthesis and Manufacturing Processes

Industrial Preparation

The synthesis of 3-[(tributylstannyl)methoxy]-1-propanamine typically involves sequential alkylation and stannylation steps:

  • Epoxide Opening: Reaction of 3-amino-1-propanol with epichlorohydrin yields an intermediate epoxypropylamine.

  • Stannylation: Treatment with tributyltin hydride (Bu₃SnH) in the presence of a Lewis acid catalyst installs the tributylstannyl group .

Critical process parameters include strict anhydrous conditions to prevent hydrolysis of the tin-carbon bonds and temperature control (<50°C) to minimize side reactions .

Applications in Organic Synthesis

Synthesis of Thiomorpholines

The SnAP OA Reagent enables a one-step conversion of aldehydes to 3-substituted thiomorpholines, a class of saturated sulfur-nitrogen heterocycles with pharmaceutical relevance. The mechanism proceeds via:

  • Imine Formation: Condensation of the aldehyde with the primary amine.

  • Intramolecular Cyclization: Nucleophilic attack by the stannyl-methoxy oxygen on the imine carbon, followed by sulfur incorporation .

This method circumvents traditional multi-step sequences, achieving yields up to 85% for substrates like benzaldehyde derivatives .

Construction of Spirocyclic N-Heterocycles

When reacted with ketones, the reagent facilitates the synthesis of spirocyclic amines through a tandem stannane-mediated cyclization. For example, cyclohexanone derivatives form 7-membered spirocycles with >90% diastereoselectivity under mild conditions .

Table 2: Representative Reactions and Outcomes

SubstrateProductYield (%)Diastereoselectivity
Benzaldehyde3-Phenylthiomorpholine82N/A
CyclopentanoneSpiropiperidine7892:8
4-NitrobenzaldehydeNitrothiomorpholine68N/A

Recent Advances and Research Directions

Catalytic Asymmetric Variants

Recent studies explore chiral Lewis acids to induce enantioselectivity in SnAP-mediated cyclizations. For instance, Binol-derived phosphoric acids achieve ee values up to 74% for spirocyclic products .

Flow Chemistry Applications

Continuous-flow reactors enhance the reagent’s scalability by minimizing tin leaching and improving heat transfer during exothermic cyclizations .

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